molecular formula C7H6BrF2NO B2659359 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol CAS No. 2357489-05-3

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol

Cat. No.: B2659359
CAS No.: 2357489-05-3
M. Wt: 238.032
InChI Key: BOEPQICVNYDLFW-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a fluoroethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoropyridine and 2-fluoroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The fluoroethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines with different functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate enzyme activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-3-fluoropyridin-2-yl)ethanone: Similar in structure but lacks the fluoroethanol group.

    1-(5-Bromo-3-fluoropyridin-2-yl)piperazine: Contains a piperazine ring instead of the fluoroethanol group.

    1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone: Contains a trifluoroethanone group instead of the fluoroethanol group.

Uniqueness

1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanol is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with the fluoroethanol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(5-bromo-3-fluoropyridin-2-yl)-2-fluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-4-1-5(10)7(11-3-4)6(12)2-9/h1,3,6,12H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEPQICVNYDLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(CF)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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